N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
Description
N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a bis-amide derivative featuring an ethanediamide (oxalamide) backbone. The molecule comprises two distinct substituents:
- Left side: A 2-(2-methyl-1H-imidazol-1-yl)ethyl group, which introduces a heteroaromatic imidazole ring with a methyl substituent.
Properties
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O3/c1-10-19-6-8-22(10)9-7-20-13(23)14(24)21-11-2-4-12(5-3-11)25-15(16,17)18/h2-6,8H,7,9H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSXBIHPXVONTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a one-pot metal and acid-free synthesis involving internal alkynes, iodine, and dimethyl sulphoxide (DMSO).
Attachment of the Trifluoromethoxyphenyl Group: This step involves the reaction of the imidazole derivative with a trifluoromethoxyphenyl compound under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or the trifluoromethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring or the phenyl group.
Scientific Research Applications
N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The trifluoromethoxyphenyl group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares the target compound with structurally related ethanediamide and benzimidazole derivatives:
Functional Group Analysis
Imidazole vs. Benzimidazoles exhibit broader antimicrobial and anticancer activities , while imidazole derivatives are more selective for targets like N-myristoyltransferase (NMT) .
Trifluoromethoxy (–OCF₃) vs. Trifluoromethyl (–CF₃) : – The –OCF₃ group in the target compound is less electron-withdrawing than –CF₃ but offers improved steric flexibility for binding pocket accommodation .
Biological Activity
N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its biological relevance, particularly in enzyme interactions. The trifluoromethoxy group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
- Molecular Formula : C15H16F3N5O
- Molecular Weight : 343.32 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The imidazole moiety can engage in hydrogen bonding and π-stacking interactions, facilitating its binding to target proteins.
Biological Activity Overview
Research indicates that this compound exhibits:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit growth in certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Properties : The imidazole structure is often associated with antimicrobial activity, potentially making this compound effective against various pathogens.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth in vitro | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Enzyme Inhibition | Modulation of kinase activity |
Detailed Findings
- Anticancer Studies :
-
Antimicrobial Efficacy :
- In vitro assays revealed that this compound exhibited notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL .
- Enzyme Interaction :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
